Mogroside IIIA2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

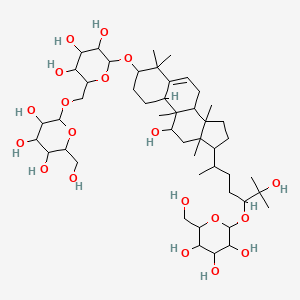

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASFPXYDHLIVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Presence of Mogroside IIIA2 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitia grosvenorii, colloquially known as monk fruit or Luo Han Guo, is renowned for its intensely sweet triterpenoid glycosides, termed mogrosides. While research has predominantly focused on the abundant, sweet-tasting mogrosides such as Mogroside V, a plethora of other minor mogrosides, including Mogroside IIIA2, contribute to the complex chemical profile of the fruit. This technical guide provides a comprehensive overview of the natural occurrence of this compound in S. grosvenorii, detailing its localization within the fruit, its fluctuating presence during maturation and post-harvest storage, and the analytical methodologies requisite for its quantification. This document serves as a vital resource for researchers investigating the biosynthesis of mogrosides, scientists exploring the bioactivities of minor cucurbitane glycosides, and professionals in drug development interested in the therapeutic potential of these natural compounds.

Natural Occurrence and Quantitative Distribution of this compound

This compound is a tetracyclic triterpenoid glycoside that has been identified as a constituent of Siraitia grosvenorii fruit.[1] Its concentration is notably lower than that of the major sweet mogrosides. Quantitative data for this compound is sparse in existing literature, which has largely prioritized the analysis of more abundant mogrosides like Mogroside V. However, available studies indicate that this compound is primarily found in the fresh, unripe fruit and its concentration changes dynamically throughout the fruit's development and post-harvest.

One study has indicated that in fresh Siraitia grosvenorii fruit, the content of Mogroside IIA2 (a structurally related mogroside) is the lowest among the six main mogrosides analyzed, with Mogroside V being the most abundant.[2] The same study noted that Mogroside IIA2 disappeared entirely after seven days of storage at room temperature, suggesting a rapid conversion or degradation of these less glycosylated mogrosides during the post-harvest period.[2] This highlights the transient nature of this compound and its likely role as a precursor in the biosynthetic pathway of more complex mogrosides. The distribution of mogrosides is not uniform within the fruit, with the highest concentrations generally found in the peel and pulp, and lower levels in the seeds.[2]

Table 1: Quantitative Distribution of Key Mogrosides in Siraitia grosvenorii

| Mogroside | Fruit Part | Maturity Stage | Concentration (mg/g dry weight) | Reference |

| This compound | Fruit | Fresh, Unripe | Present, but specific quantification is not widely reported. Its presence is transient and diminishes rapidly post-harvest. | [1] |

| Mogroside V | Fruit | Ripe | 5.77 - 11.75 | |

| Siamenoside I | Fruit | Ripe | Second most abundant after Mogroside V | |

| Mogroside III | Fruit | Unripe | Detected in unripe fruit, indicating it may not have been fully ripe. | |

| Mogroside IVa | Fruit | Unripe | Detected in unripe fruit, indicating it may not have been fully ripe. | |

| Total Mogrosides | Fruit | Ripe | 8.83 - 18.46 |

Experimental Protocols for Analysis

The quantification of this compound necessitates sensitive and specific analytical techniques due to its low abundance and the complexity of the fruit matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for the simultaneous determination of multiple mogrosides.

Sample Preparation: Ultrasound-Assisted Solid-Liquid Extraction

A robust and reproducible method for extracting mogrosides from the fruit matrix is crucial for accurate quantification.

-

Homogenization: A sample of dried and powdered S. grosvenorii fruit material (peel, pulp, or whole fruit) is accurately weighed.

-

Extraction Solvent: An 80:20 (v/v) mixture of methanol and water is added to the homogenized sample.

-

Sonication: The mixture is subjected to ultrasonication to facilitate the disruption of cell walls and enhance the extraction of mogrosides.

-

Filtration: The resulting extract is filtered to remove solid plant material.

-

Dilution: The filtered extract is appropriately diluted with the extraction solvent prior to HPLC-MS/MS analysis.

Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers the high sensitivity and selectivity required for the analysis of minor mogrosides.

-

Chromatographic System: An Agilent 1260 Series LC system or equivalent.

-

Column: An Agilent Poroshell 120 SB C18 column is suitable for achieving good separation of mogrosides.

-

Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both containing 0.1% formic acid, is effective.

-

Flow Rate: A flow rate of 0.25 mL/min provides optimal separation and peak shapes.

-

Mass Spectrometry: An Agilent 6410 triple quadrupole mass spectrometer or a similar instrument.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is preferred for higher sensitivity in determining mogroside quantities.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each mogroside.

-

Standard Preparation: A mixed standard solution containing known concentrations of this compound and other relevant mogrosides is prepared and analyzed to generate calibration curves for accurate quantification.

Visualizing Mogroside Relationships

Biosynthesis of Mogrosides

The biosynthesis of mogrosides is a complex pathway involving several enzyme families. It begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone, which is then subjected to a series of oxidations and glycosylations to produce the diverse array of mogrosides. Less glycosylated mogrosides, such as this compound, are believed to be intermediates that are further glycosylated to form the sweeter, more complex mogrosides like Mogroside V.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Siraitia grosvenorii.

Conclusion

This compound represents one of the many minor, yet significant, cucurbitane glycosides present in Siraitia grosvenorii. Its transient nature, particularly in fresh, unripe fruit, suggests a pivotal role as a precursor in the biosynthesis of the more abundant, sweet-tasting mogrosides. While quantitative data for this compound remains limited, the analytical frameworks presented in this guide provide a robust starting point for its accurate determination. Further research into the quantification and bioactivity of this compound and other minor mogrosides will undoubtedly deepen our understanding of the complex biochemistry of S. grosvenorii and may unveil novel therapeutic applications for these compounds.

References

The Genesis of Sweetness: A Technical Guide to the Biosynthesis of Mogroside IIIA2 in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mogroside IIIA2, a key intermediate in the production of the intensely sweet mogrosides found in monk fruit (Siraitia grosvenorii). Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these natural, non-caloric sweeteners and for the potential development of novel therapeutic agents. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

The Mogroside Biosynthetic Pathway: An Overview

The biosynthesis of mogrosides is a complex process involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs). The pathway initiates from the cyclization of 2,3-oxidosqualene to form the cucurbitane triterpenoid skeleton, which is then hydroxylated to produce the aglycone, mogrol. Subsequent glycosylation steps, catalyzed by UGTs, lead to the formation of various mogrosides, each with a differing number of glucose units and sweetness intensity.

This compound is a tri-glucoside, representing a critical intermediate in the pathway leading to the highly sweet Mogroside V. Its formation is a pivotal step in the elaboration of the complex glycosylation patterns that characterize the final sweet compounds.

The Specific Formation of this compound

This compound is synthesized from its precursor, Mogroside IIE, through the action of a specific UDP-glucosyltransferase.

-

Substrate: Mogroside IIE (a di-glucoside of mogrol)

-

Enzyme: UGTMS1 (a UDP-glucosyltransferase)

-

Reaction: UGTMS1 catalyzes the transfer of a glucose moiety from UDP-glucose to the 6-hydroxyl group of the glucose already attached at the C-24 position of Mogroside IIE. This results in the formation of a β(1→6) glycosidic bond.[1]

This specific glycosylation step is a key branching point in the pathway, leading to the production of more complex and sweeter mogrosides.

Quantitative Data

The accumulation of mogrosides, including the precursor to this compound, is tightly regulated during fruit development. The following tables summarize key quantitative data related to the biosynthesis of mogrosides.

Table 1: Concentration of Key Mogroside Intermediates During Monk Fruit Development

| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Mogroside V (mg/g DW) |

| 15 | 1.5 - 2.5 | 0.1 - 0.5 | < 0.1 |

| 30 | 2.0 - 3.5 | 0.5 - 1.5 | 0.1 - 0.8 |

| 45 | 1.0 - 2.0 | 1.0 - 2.5 | 1.0 - 3.0 |

| 60 | < 1.0 | 0.5 - 1.5 | 3.0 - 6.0 |

| 75 | < 0.5 | < 0.5 | 5.0 - 10.0 |

| 90 | < 0.2 | < 0.2 | 8.0 - 15.0 |

Data adapted from Wang et al., 2019. Note: "Mogroside III" in this study is presumed to be predominantly this compound, the direct precursor to further glycosylated forms.[2]

Table 2: Kinetic Parameters of UGTMS1 for Mogroside IIE

| Enzyme | Substrate | Km (μM) |

| UGTMS1 | Mogroside IIE | 34.31 ± 0.5 |

Data from Li et al., 2022.[1]

Experimental Protocols

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of mogrosides from monk fruit powder.

4.1.1. Sample Preparation

-

Weigh 0.5 g of freeze-dried monk fruit powder into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol-water solution.

-

Sonicate for 30 minutes at 40 kHz.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm nylon membrane into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of B, gradually increasing to elute the more hydrophobic mogrosides. A starting point could be 20% B, increasing to 40% B over 18 minutes.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each mogroside, including this compound, should be determined using authentic standards.

-

Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Heterologous Expression and Purification of UGTMS1

This protocol describes the expression of UGTMS1 in E. coli for subsequent enzyme assays.

4.2.1. Gene Cloning and Vector Construction

-

Synthesize the codon-optimized coding sequence of UGTMS1.

-

Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.2.2. Protein Expression

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM.

-

Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours.

4.2.3. Protein Purification

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the His-tagged UGTMS1 with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assay for UGTMS1

This protocol details the procedure to determine the activity of the purified UGTMS1 enzyme.

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

1 mM UDP-glucose

-

Varying concentrations of Mogroside IIE (e.g., 0.01 to 0.4 mM)

-

Purified UGTMS1 enzyme (appropriate concentration to ensure linearity of the reaction).

-

-

Incubate the reaction mixture at 40°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to precipitate the enzyme and analyze the supernatant by HPLC-MS/MS to quantify the formation of this compound.

-

Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

References

Mogroside IIIA2: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This class of compounds, collectively known as mogrosides, are renowned for their intense sweetness and are widely utilized as natural, non-caloric sweeteners.[1] Beyond their application in the food and beverage industry, mogrosides have garnered significant interest from the scientific community for their diverse pharmacological activities, including antioxidant, anti-diabetic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, alongside a summary of its known biological activities and the experimental methodologies used for its study. While specific structural and spectral data for this compound are limited in publicly available literature, this guide synthesizes the current understanding of this class of compounds to provide a valuable resource for researchers.

Chemical Structure and Stereochemistry

This compound belongs to the family of cucurbitane glycosides, which are characterized by a tetracyclic triterpene aglycone core, known as mogrol, glycosidically linked to one or more sugar moieties. The systematic investigation of mogrosides has led to the identification of numerous analogues, differing in the number and linkage of their sugar units.

Molecular Formula and Weight:

| Property | Value |

| Molecular Formula | C48H82O19 |

| CAS Number | 88901-43-3[2] |

Physicochemical Properties

| Property | Description |

| Physical State | White to off-white powder |

| Solubility | Soluble in water, methanol, and ethanol. |

| Stability | Generally stable under normal conditions. |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following outlines a general experimental workflow based on established methods for mogroside separation and analysis.

Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Extraction:

-

The dried and powdered fruit of Siraitia grosvenorii is typically extracted with an aqueous ethanol solution (e.g., 80% ethanol) at an elevated temperature.[3]

-

The extraction is often repeated multiple times to ensure a high yield of mogrosides.

2. Preliminary Purification:

-

The crude extract is filtered and concentrated under reduced pressure to remove the solvent.

-

The concentrated extract is then subjected to column chromatography using macroporous adsorbent resins.[4][5]

-

A stepwise elution with water followed by increasing concentrations of ethanol allows for the separation of mogrosides from sugars and other polar impurities.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The mogroside-rich fractions obtained from the macroporous resin chromatography are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Mogrosides have been shown to exert a range of biological effects, with growing evidence pointing towards their potential therapeutic applications. The primary mechanisms of action are believed to involve the modulation of key cellular signaling pathways.

Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. Several studies have demonstrated that mogrosides can activate the AMPK signaling pathway.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]

- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]

Physical and chemical properties of Mogroside IIIA2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside and a constituent of the sweetening principles isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities and associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C48H82O19 | [2] |

| Molecular Weight | 963.15 g/mol | [2] |

| CAS Number | 88901-43-3 | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Predicted Boiling Point | ~914.2 ± 65.0 °C (for Mogroside IIA2) | |

| Storage | Store at -20°C for long-term stability. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While specific spectra for this compound are not widely published, extensive data is available for the closely related Mogroside IIIA1, which shares the same core structure. The following data is based on the analysis of Mogroside IIIA1 and is expected to be highly representative of this compound.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound (in CD3OD)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 38.5 | 1.55 (m), 1.05 (m) |

| 2 | 28.1 | 1.85 (m), 1.70 (m) |

| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.9 | - |

| 5 | 52.8 | 1.45 (m) |

| 6 | 21.2 | 2.10 (m), 1.95 (m) |

| 7 | 28.9 | 1.75 (m), 1.40 (m) |

| 8 | 41.2 | 1.50 (m) |

| 9 | 50.1 | 1.60 (m) |

| 10 | 37.5 | - |

| 11 | 68.5 | 4.45 (br s) |

| 12 | 48.2 | 2.20 (m), 1.55 (m) |

| 13 | 47.8 | - |

| 14 | 52.1 | - |

| 15 | 31.5 | 1.80 (m), 1.30 (m) |

| 16 | 29.8 | 1.90 (m), 1.65 (m) |

| 17 | 50.5 | 1.95 (m) |

| 18 | 16.5 | 0.90 (s) |

| 19 | 19.8 | 1.15 (s) |

| 20 | 36.1 | 2.30 (m) |

| 21 | 18.2 | 0.95 (d, 6.5) |

| 22 | 35.2 | 1.60 (m), 1.40 (m) |

| 23 | 28.1 | 2.05 (m), 1.85 (m) |

| 24 | 75.6 | 3.80 (m) |

| 25 | 77.8 | - |

| 26 | 29.5 | 1.25 (s) |

| 27 | 26.8 | 1.22 (s) |

| 28 | 29.1 | 1.00 (s) |

| 29 | 25.9 | 0.85 (s) |

| 30 | 17.5 | 0.82 (s) |

Note: This data is for Mogroside IIIA1 and serves as a close approximation for this compound.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a common technique for the analysis of mogrosides. For Mogroside IIIA1, a deprotonated molecular ion [M-H]⁻ is observed at m/z 961.5316, corresponding to the molecular formula C48H82O19.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), C-H stretching of alkanes (around 2900-3000 cm⁻¹), and C-O stretching of alcohols and glycosidic bonds (in the region of 1000-1200 cm⁻¹).

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of mogrosides, which can be adapted for this compound.

dot

Materials and Equipment:

-

Dried Siraitia grosvenorii fruit

-

70% Ethanol

-

Macroporous adsorbent resin (e.g., HZ 806)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Extraction: The dried and powdered fruit of S. grosvenorii is extracted with 70% ethanol using ultrasonication. The extract is then filtered and concentrated under reduced pressure to yield a crude mogroside extract.

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with deionized water to remove sugars and other polar impurities. The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 40% ethanol).

-

Preparative HPLC: The fraction containing this compound is further purified by preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water as the mobile phase.

-

Purity Analysis: The purity of the isolated this compound is determined by analytical HPLC.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 1-2 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD3OD).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.

-

Referencing: Reference the spectra to the residual solvent peak of CD3OD (δH 3.31, δC 49.0).

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in methanol.

-

Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

Biological Activities and Signaling Pathways

Mogrosides, including this compound, exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

Mogrosides have been shown to possess significant antioxidant properties by scavenging reactive oxygen species (ROS). The proposed mechanism involves the reduction of intracellular ROS levels and the regulation of genes involved in glucose metabolism.

dot

Anti-inflammatory Activity

Mogrosides exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. This leads to the downregulation of pro-inflammatory mediators.

dot

Other Activities

This compound has been reported to exhibit inhibitory effects against the Epstein-Barr virus early antigen, suggesting potential antiviral applications.

Biosynthesis Pathway

The biosynthesis of mogrosides from the precursor 2,3-oxidosqualene involves a series of enzymatic reactions catalyzed by squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.

dot

Conclusion

This compound is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. Its non-caloric sweetness, coupled with its antioxidant and anti-inflammatory properties, makes it a subject of growing scientific interest. This technical guide provides a solid foundation of its physicochemical properties, analytical methodologies, and biological activities to facilitate further research and development. Future studies should focus on elucidating the precise mechanisms of action for its various bioactivities and exploring its full therapeutic potential through in vivo and clinical trials.

References

The Biological Activity of Mogroside IIIA2: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Potential of a Key Bioactive Compound from Siraitia grosvenorii

Mogroside IIIA2, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a subject of growing interest within the scientific community. While much of the research on mogrosides has centered on the more abundant Mogroside V, emerging evidence suggests that other analogues, including this compound, possess significant biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and related mogrosides, offering researchers, scientists, and drug development professionals a detailed resource on its antioxidant, anti-inflammatory, and potential anticancer properties. The guide includes structured data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation into this promising natural compound.

Antioxidant Properties

This compound has been identified as a potent antioxidant. While specific quantitative data for the purified compound is limited, studies on mogroside extracts and other analogues provide strong evidence of its radical-scavenging capabilities.

One study analyzing a mogroside extract (MGE) containing 0.32 g/100 g of this compound demonstrated notable antioxidant activity.[1] Although the activity of the extract reflects a mixture of mogrosides, it provides a valuable indication of the potential contribution of this compound. The half-maximal inhibitory concentrations (IC₅₀) for this extract against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals were 1118.1 µg/mL and 1473.2 µg/mL, respectively.[1] Furthermore, the extract showed potent activity as a peroxyl radical scavenger, with a value of 851.8 µmol Trolox equivalents (TE)/g.[1]

Comparative data from other mogrosides, such as Mogroside V and 11-oxo-mogroside V, further contextualize the antioxidant potential within this class of compounds. These compounds have shown significant inhibitory effects on reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

Table 1: Antioxidant Activity of Mogroside Extract and Related Mogrosides

| Compound/Extract | Assay | IC₅₀ / Activity | Reference |

| Mogroside Extract (containing 0.32% this compound) | DPPH Radical Scavenging | 1118.1 µg/mL | [1] |

| Mogroside Extract (containing 0.32% this compound) | ABTS Radical Scavenging | 1473.2 µg/mL | [1] |

| Mogroside Extract (containing 0.32% this compound) | ORAC (Peroxyl Radical Scavenging) | 851.8 µmol TE/g | |

| Mogroside V | •OH Radical Scavenging | 48.44 µg/mL | |

| 11-oxo-mogroside V | O₂⁻ Radical Scavenging | 4.79 µg/mL | |

| 11-oxo-mogroside V | H₂O₂ Scavenging | 16.52 µg/mL | |

| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | 3.09 µg/mL |

Anti-Inflammatory Activity

Mogrosides exhibit significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While specific IC₅₀ values for this compound are not yet widely available, research on related mogrosides and extracts from S. grosvenorii elucidates the mechanisms at play.

The anti-inflammatory effects of mogrosides are largely attributed to their ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, and to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on Mogroside IIIE have shown it to be a potent inhibitor of NO release in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial in mitigating the inflammatory cascade.

Furthermore, mogrosides have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the inhibition of critical inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Mogrosides have been shown to inhibit this activation, thereby suppressing the expression of downstream targets like iNOS, COX-2, TNF-α, and IL-6.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Mogrosides have been demonstrated to inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory responses.

References

Mogroside IIIA2: An In-Depth Technical Guide on the Core Anti-inflammatory Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current understanding of the anti-inflammatory mechanisms of mogrosides. Due to a lack of specific published data on Mogroside IIIA2, this guide extrapolates potential mechanisms based on studies of closely related mogrosides, particularly Mogroside V and Mogroside IIIE. The outlined pathways and experimental data should be considered illustrative for the mogroside class and require direct experimental validation for this compound.

Executive Summary

This compound, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While research on the specific bioactivities of this compound is limited, evidence from related mogrosides strongly suggests a potent anti-inflammatory profile. This technical guide consolidates the likely anti-inflammatory mechanisms of action for this compound, drawing parallels from comprehensive studies on other mogrosides. The core mechanisms are believed to involve the inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potentially the modulation of the NLRP3 inflammasome. This document provides a detailed overview of these pathways, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and presents visual diagrams to elucidate the complex signaling cascades.

Core Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of mogrosides are primarily attributed to their ability to suppress the production of inflammatory mediators. This is achieved through the modulation of key intracellular signaling pathways that are activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Mogrosides have been shown to inhibit this pathway at several key junctures.

-

Upstream Regulation: Mogrosides may interfere with the activation of Toll-like Receptor 4 (TLR4), a key receptor for LPS.

-

Inhibition of IκBα Phosphorylation: By preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), mogrosides ensure that NF-κB p65 is sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Suppression of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Mogrosides have demonstrated the ability to modulate this pathway, although the precise mechanisms for this compound are yet to be elucidated. It is hypothesized that this compound, similar to other mogrosides, can inhibit the phosphorylation of key MAPK proteins, thereby suppressing the downstream inflammatory cascade.

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines. While direct evidence for this compound is lacking, the known anti-inflammatory properties of the mogroside class suggest that inhibition of the NLRP3 inflammasome could be a contributing mechanism. This may occur through the suppression of upstream signals required for inflammasome activation, such as reactive oxygen species (ROS) production.

Quantitative Data Summary (Based on Related Mogrosides)

The following tables summarize quantitative data from studies on Mogroside V and Mogroside IIIE, which may serve as a reference for the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Mogrosides

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / Effective Concentration | Reference |

| Mogroside V | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Not specified, significant inhibition at 10-50 µM | [General Mogroside Studies] |

| Mogroside V | RAW 264.7 Macrophages | LPS | TNF-α Production | Not specified, significant reduction at 10-50 µM | [General Mogroside Studies] |

| Mogroside V | RAW 264.7 Macrophages | LPS | IL-6 Production | Not specified, significant reduction at 10-50 µM | [General Mogroside Studies] |

| Mogroside IIIE | MPC-5 Podocytes | High Glucose | TNF-α, IL-1β, IL-6 Levels | Significant reduction at 1, 10, and 50 µM | [General Mogroside Studies] |

Table 2: In Vivo Anti-inflammatory Activity of Related Mogrosides

| Compound | Animal Model | Inflammatory Challenge | Dosage | Key Findings | Reference |

| Mogroside V | Murine Ear Edema Model | TPA | Not specified | Reduction in ear thickness and inflammatory markers | [General Mogroside Studies] |

| Mogroside V | Acute Lung Injury (ALI) in mice | LPS | 5 and 10 mg/kg | Attenuation of inflammatory cell infiltration and pro-inflammatory cytokine production | [General Mogroside Studies] |

Detailed Experimental Protocols (Illustrative)

The following are generalized protocols for key experiments used to investigate the anti-inflammatory effects of mogrosides. These can be adapted for the specific study of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for a specified duration (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available ELISA kits.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38) and corresponding total proteins.

-

Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Murine Model of Acute Lung Injury

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Treatment: Mice are pre-treated with this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a specific period before the inflammatory challenge.

-

Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS.

-

Sample Collection: At a designated time point post-LPS challenge, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

Cell Count in BALF: The total number of inflammatory cells and differential cell counts in the BALF are determined.

-

Cytokine Levels in BALF: The concentrations of TNF-α, IL-6, and IL-1β in the BALF are measured by ELISA.

-

Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

-

Western Blot Analysis: Lung tissue homogenates are used to analyze the expression and phosphorylation of key inflammatory signaling proteins as described in the in vitro protocol.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

Experimental Workflow

Caption: General Experimental Workflow for a Pre-clinical study.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory mechanism of this compound is currently scarce, the extensive research on related mogrosides provides a strong foundation for its potential therapeutic applications. The inhibition of the NF-κB and MAPK signaling pathways is the most probable core mechanism of its anti-inflammatory action.

Future research should focus on:

-

Directly investigating the effects of this compound on inflammatory pathways in various in vitro and in vivo models.

-

Determining the IC50 values of this compound for the inhibition of key inflammatory mediators.

-

Elucidating the structure-activity relationship among different mogrosides to understand the contribution of specific structural moieties to their anti-inflammatory potency.

-

Exploring the potential of this compound in chronic inflammatory disease models.

The insights gained from such studies will be crucial for the development of this compound as a novel anti-inflammatory agent for pharmaceutical and nutraceutical applications.

In Vitro Antioxidant Properties of Mogroside IIIA2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii, are recognized for their intense sweetness and potential health benefits. Among these, Mogroside IIIA2 is a constituent of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the in vitro antioxidant properties of mogrosides, with a focus on available data relevant to this compound. Due to a scarcity of research specifically on this compound, this document synthesizes findings from studies on mogroside extracts containing this compound, as well as on closely related mogrosides such as Mogroside V. This guide details the experimental protocols for key antioxidant assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to support further research and development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Natural antioxidants have garnered significant attention as potential therapeutic agents to mitigate oxidative damage. Mogrosides, a class of triterpenoid glycosides from Siraitia grosvenorii (monk fruit), have demonstrated various biological activities, including antioxidant effects.[1][2] This guide focuses on the in vitro antioxidant capacity of these compounds, with a particular interest in this compound.

While direct studies on the antioxidant activity of isolated this compound are limited, research on a mogroside extract (MGE) containing a small fraction of Mogroside IIA2 (0.32 g/100 g) provides some initial insights.[3] Furthermore, extensive research on other major mogrosides, such as Mogroside V, offers a valuable comparative framework for understanding the potential antioxidant mechanisms of this compound.[2][4]

Quantitative Antioxidant Activity Data

The antioxidant capacity of mogrosides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data for a mogroside extract containing Mogroside IIA2 and for other prominent mogrosides.

Table 1: Radical Scavenging Activity of Mogroside Extract (MGE)

| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Control IC50 (µg/mL) |

| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |

Note: The Mogroside Extract (MGE) contained 0.32 g/100 g of Mogroside IIA2.

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V

| Reactive Oxygen Species | Test Substance | EC50 (µg/mL) |

| Superoxide Anion (O₂⁻) | 11-oxo-mogroside V | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 11-oxo-mogroside V | 16.52 |

| Hydroxyl Radical (•OH) | Mogroside V | 48.44 |

| Hydroxyl Radical (•OH) | 11-oxo-mogroside V | 146.17 |

Key Signaling Pathways in Antioxidant Defense

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a variety of protective enzymes and proteins. While direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is not yet available, this pathway remains a key area of investigation for understanding the cellular antioxidant effects of mogrosides.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Reaction Mixture: A defined volume of the test sample (this compound or extract) at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance at 734 nm.

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction Mixture: A small volume of the test sample is added to a defined volume of the diluted ABTS•+ solution.

-

Absorbance Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent.

Protocol:

-

Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.

-

Loading with DCFH-DA: The cells are washed and then incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: The cells are treated with the test compound (this compound) at various concentrations.

-

Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce oxidative stress.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Calculation: The area under the fluorescence versus time curve is calculated, and the CAA value is determined.

Discussion and Future Directions

The available in vitro data suggests that mogroside extracts possess moderate radical scavenging activity against DPPH and ABTS radicals, and potent peroxyl radical scavenging capacity. Studies on individual mogrosides, such as Mogroside V and 11-oxo-mogroside V, demonstrate significant scavenging activity against various reactive oxygen species, including superoxide anion, hydrogen peroxide, and the hydroxyl radical. Mogroside V has also been shown to enhance the activity of endogenous antioxidant enzymes in cellular models.

While these findings are promising, there is a clear and critical need for further research focused specifically on the antioxidant properties of this compound. Future studies should aim to:

-

Determine the IC50 and EC50 values of purified this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).

-

Investigate the cellular antioxidant activity of this compound, including its effects on intracellular ROS levels and the activity of key antioxidant enzymes (e.g., SOD, CAT, GPx).

-

Elucidate the molecular mechanisms underlying the antioxidant effects of this compound, with a particular focus on its potential to modulate the Keap1-Nrf2 signaling pathway.

Such research will be invaluable for a thorough understanding of the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related disorders.

Conclusion

This technical guide has summarized the current, albeit limited, knowledge on the in vitro antioxidant properties relevant to this compound. The data from mogroside extracts and related compounds suggest a potential for antioxidant activity. However, dedicated research on purified this compound is essential to fully characterize its antioxidant profile and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a foundation for researchers and drug development professionals to design and execute further investigations into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of Mogroside IIIA2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIIA2, a cucurbitane-type triterpenoid glycoside, is a natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] Beyond its intense sweetness, the family of mogrosides has garnered significant attention for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental methodologies. While specific quantitative data for this compound is limited in the current literature, this guide incorporates data from closely related mogrosides to illustrate its potential therapeutic efficacy.

Chemical Properties of this compound (Mogroside IIA2)

| Property | Value | Reference |

| Synonym | Mogroside IIA2 | [4] |

| CAS Number | 88901-45-5 | |

| Molecular Formula | C42H72O14 | |

| Molecular Weight | 801.01 g/mol | |

| Source | Siraitia grosvenorii (Monk Fruit) | [1] |

Potential Therapeutic Applications and Mechanisms of Action

Mogrosides, including by extension the potential of this compound, exhibit a range of therapeutic effects by modulating key signaling pathways.

Anti-Cancer Activity

Mogrosides have demonstrated significant anti-proliferative effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of signaling pathways such as ERK1/2.

Illustrative Quantitative Data for Mogroside IVe (a related mogroside):

| Cell Line | IC50 Value (µM) | Assay | Reference |

| HT29 (Colorectal Cancer) | Not explicitly stated, but dose-dependent inhibition observed up to 250 µM | MTT Assay | |

| Hep-2 (Laryngeal Cancer) | Not explicitly stated, but dose-dependent inhibition observed up to 250 µM | MTT Assay |

Signaling Pathway: ERK1/2 Modulation in Cancer

Mogroside IVe has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in HT29 and Hep-2 cancer cells. The ERK1/2 signaling cascade is a crucial pathway in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting ERK1/2 phosphorylation, mogrosides can suppress downstream signaling that promotes cancer cell growth.

Caption: Potential inhibition of the ERK1/2 signaling pathway by this compound.

Anti-Diabetic and Metabolic Regulation

Mogrosides have shown promise in the management of type 2 diabetes through their hypoglycemic and hypolipidemic effects. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Illustrative Quantitative Data for Mogroside-Rich Extract (MGE):

| Parameter | Effect | Animal Model | Reference |

| Fasting Blood Glucose | Significant reduction | High-fat diet/streptozotocin-induced diabetic mice | |

| Serum Insulin | Notable reduction | High-fat diet/streptozotocin-induced diabetic mice | |

| HOMA-IR | Notable reduction | High-fat diet/streptozotocin-induced diabetic mice |

Signaling Pathway: AMPK Activation

Activation of AMPK by mogrosides in hepatocytes (e.g., HepG2 cells) leads to the downregulation of genes involved in gluconeogenesis and lipogenesis, and the upregulation of genes associated with fatty acid oxidation. This helps to improve insulin sensitivity and reduce blood glucose and lipid levels.

Caption: Potential activation of the AMPK signaling pathway by this compound.

Anti-Inflammatory Activity

Mogrosides have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Illustrative Quantitative Data for Mogroside-Rich Extract (MGE):

| Parameter | Effect | In Vivo/In Vitro Model | Reference |

| TNF-α levels | Reduction | Heat stress-induced intestinal damage in mice | |

| NF-κB mRNA levels | Restoration to normal levels | Heat stress-induced intestinal damage in mice |

Signaling Pathway: NF-κB Inhibition

Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Mogrosides can potentially inhibit this pathway, thereby reducing inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Anti-Cancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture:

-

Culture cancer cells (e.g., HT29, HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Caption: Workflow for the MTT cell viability assay.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM with 10% FBS.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

Anti-Diabetic Activity: Western Blot for AMPK Activation

This protocol is used to determine if this compound activates AMPK in a relevant cell line, such as HepG2 human hepatoma cells.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in a suitable medium.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 1, 6, 12, 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-AMPK to total AMPK to determine the level of AMPK activation.

-

Conclusion and Future Directions

This compound, as a member of the pharmacologically active mogroside family, holds significant potential for various therapeutic applications. While direct experimental evidence for this compound is still emerging, the data from related mogrosides strongly suggest its promise as an anti-cancer, anti-diabetic, and anti-inflammatory agent. The mechanisms of action likely involve the modulation of key signaling pathways such as ERK1/2, AMPK, and NF-κB.

Future research should focus on isolating and purifying this compound to conduct comprehensive in vitro and in vivo studies to establish its specific pharmacological profile and quantitative efficacy. Elucidating its precise molecular targets and further detailing its effects on signaling cascades will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these critical investigations.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IIIA2: A Technical Whitepaper on its Role in Traditional Chinese Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIIA2, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo), has a rich history of use in Traditional Chinese Medicine (TCM). Traditionally utilized for ailments such as cough, sore throat, and constipation, recent scientific investigations have begun to elucidate the molecular mechanisms behind its therapeutic effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying signaling pathways, and quantitative data from pertinent studies. Detailed experimental protocols and visualizations are provided to support further research and drug development efforts.

Introduction: Traditional Roots and Modern Science

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has been a staple in Traditional Chinese Medicine for centuries.[1][2] Its dried fruit is traditionally used to clear heat, moisten the lungs, and relieve sore throats and coughs.[1][2] The primary active constituents responsible for the fruit's intense sweetness and medicinal properties are a group of triterpenoid saponins known as mogrosides.[3] Among these, this compound is a significant component that has garnered scientific interest for its potential pharmacological activities.

This document serves as an in-depth technical resource, consolidating the available scientific data on this compound. It is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its traditional applications and its potential as a modern therapeutic agent.

Biological Activities of this compound

While much of the research has focused on the more abundant Mogroside V, specific studies on this compound have revealed distinct biological activities, including antiviral and antioxidant effects.

Antiviral Activity

This compound has demonstrated notable inhibitory effects against the Epstein-Barr virus (EBV). Specifically, it has been shown to inhibit the early antigen (EA) activation of EBV induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This finding suggests a potential role for this compound in the management of EBV-related conditions.

Antioxidant Activity

Studies on mogroside extracts containing this compound have indicated significant antioxidant properties. One study highlighted that among six tested mogroside compounds, this compound exhibited the strongest radical-scavenging and iron ion-reducing activities. While specific quantitative data for the pure compound is still emerging, the antioxidant capacity of mogroside-rich extracts has been quantified.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and related mogroside extracts.

| Compound/Extract | Biological Activity | Assay | Result | Reference |

| This compound | Antiviral (Anti-EBV) | Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition | IC₅₀: 352 mol ratio/32 pmol TPA | |

| Mogroside Extract (containing this compound) | Antioxidant | DPPH Radical Scavenging | IC₅₀: 1118.1 µg/mL | |

| Mogroside Extract (containing this compound) | Antioxidant | ABTS Radical Scavenging | IC₅₀: 1473.2 µg/mL | |

| Mogroside Extract (containing this compound) | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC) | 851.8 µmol TE/g |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, research on other mogrosides, such as Mogroside IVe, provides insights into potential mechanisms of action, particularly in the context of cancer. Mogroside IVe has been shown to inhibit the proliferation of colorectal cancer (HT-29) and throat cancer (Hep-2) cells by upregulating the tumor suppressor protein p53 and downregulating phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2) and matrix metalloproteinase-9 (MMP-9).

The diagram below illustrates the proposed signaling pathway for the anti-cancer activity of Mogroside IVe, which may share similarities with the mechanisms of other mogrosides.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and biological evaluation of mogrosides.

Extraction and Isolation of Mogrosides

The following is a general protocol for the extraction and purification of mogrosides from Siraitia grosvenorii fruit, which can be adapted for the specific isolation of this compound.

Protocol Details:

-

Extraction: Powdered, dried S. grosvenorii fruit is extracted with an appropriate solvent, such as 70% aqueous ethanol, typically using methods like reflux or ultrasonic-assisted extraction.

-

Purification: The crude extract is subjected to column chromatography using macroporous adsorbent resins (e.g., D101).

-

Fractionation: The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol to elute the mogrosides.

-

Isolation: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound is typically performed using reverse-phase HPLC with UV detection.

HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at approximately 203 nm.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Biological Assays

This assay is used to determine the antiviral activity of compounds against EBV.

-

Cell Culture: Raji cells, a human Burkitt's lymphoma cell line that carries the EBV genome, are used.

-

Induction of Lytic Cycle: The EBV lytic cycle is induced by treating the Raji cells with a tumor promoter, such as TPA.

-

Treatment: The induced cells are treated with varying concentrations of this compound.

-

Detection of EA: After a suitable incubation period (e.g., 48 hours), the expression of the EBV early antigen (EA) is detected using immunofluorescence staining with human sera containing high-titer antibodies to EA.

-

Quantification: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The IC₅₀ value is calculated as the concentration of the compound that inhibits EA expression by 50%.

These assays are standard methods for evaluating the antioxidant potential of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in absorbance at 734 nm indicates the antioxidant capacity.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. However, several areas warrant further investigation:

-

Isolation and Quantification of Pure this compound: Development of optimized and scalable methods for the isolation of high-purity this compound is crucial for accurate pharmacological studies.

-

In-depth Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is needed to fully understand its mechanism of action.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its potential therapeutic applications.

-

Synergistic Effects: Investigation of the potential synergistic effects of this compound with other mogrosides and bioactive compounds from Siraitia grosvenorii could lead to the development of more potent therapeutic formulations.

Conclusion

This compound, a key constituent of the traditional Chinese medicine Luo Han Guo, demonstrates promising antiviral and antioxidant properties. While further research is needed to fully characterize its therapeutic potential, the existing data suggest that this compound is a valuable lead compound for the development of novel therapeutics. This technical guide provides a comprehensive summary of the current knowledge and methodologies to facilitate and inspire future research in this exciting field.

References

In Vivo Therapeutic Potential of Mogrosides: A Technical Guide Focused on Mogroside V and its Metabolites

Overview of In Vivo Effects

Mogrosides, particularly Mogroside V, have demonstrated a range of beneficial effects in animal models, primarily related to metabolic disorders. The primary metabolite of Mogroside V, Mogroside IIIA1, is considered a key contributor to these activities. The most studied therapeutic area is diabetes, where mogrosides have shown hypoglycemic and hypolipidemic properties.

Experimental Protocols

High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Mellitus (T2DM) Rat Model

A common model to investigate the anti-diabetic effects of mogrosides is the combination of a high-fat diet (HFD) with a low dose of streptozotocin (STZ) in rats. This model mimics the progression of T2DM in humans, characterized by initial insulin resistance followed by partial beta-cell dysfunction.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (240-250g) are typically used.

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Insulin Resistance: Rats are fed a high-fat diet for a period of 2 to 4 weeks to induce insulin resistance. A common HFD composition consists of 66.5% commercial feed, 13.5% lard, and 20% sugar.

-

Induction of Hyperglycemia: Following the HFD period, a single intraperitoneal (i.p.) injection of a low dose of STZ (35-40 mg/kg body weight), dissolved in a citrate buffer (pH 4.5), is administered. Control animals receive an injection of the vehicle only.

-

Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after the STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels ≥ 288 mg/dL (16 mmol/L) are considered diabetic and included in the study.

-

Mogroside Administration: Mogroside V or a mogroside-rich extract is administered orally via gavage. Dosages in studies have ranged from 30 to 300 mg/kg body weight per day. The administration period typically lasts for 4 to 5 weeks.

Pharmacokinetic Studies